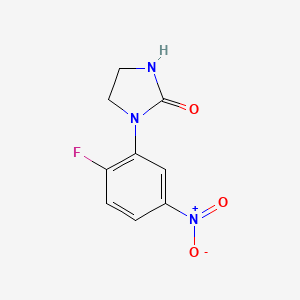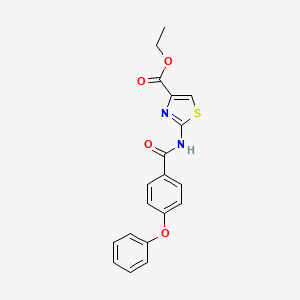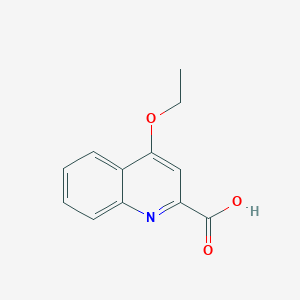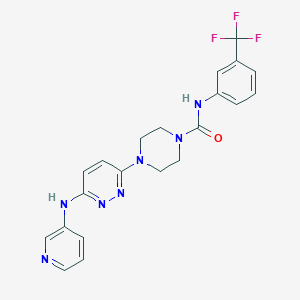
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H20F3N7O and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Chronic Myelogenous Leukemia Treatment
Flumatinib, a compound similar in structure to the one you're inquiring about, has been studied for its metabolism in the treatment of chronic myelogenous leukemia. This research identified the main metabolic pathways of flumatinib in humans and found that it predominantly undergoes amide bond cleavage, resulting in various metabolites. This understanding is crucial for optimizing its therapeutic use (Gong et al., 2010).
Synthesis for Antimicrobial Activity
A study involving the synthesis of thiazolidinone derivatives, which include a similar piperazine structure, showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2012).
Androgen Receptor Downregulation in Prostate Cancer
Research on the discovery of AZD3514, a small-molecule androgen receptor downregulator, shows the relevance of compounds with a piperazine structure in treating advanced prostate cancer. The study demonstrates the potential of these compounds in clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Role in Glycine Transporter Inhibition
A compound structurally related to your query, identified as a potent and orally available glycine transporter 1 inhibitor, has been found to increase glycine concentration in the cerebrospinal fluid. This highlights its potential application in treating central nervous system disorders (Yamamoto et al., 2016).
Uroselective Alpha 1-Adrenoceptor Antagonism
Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists. This discovery is significant for medical conditions related to the human lower urinary tract, showcasing the therapeutic potential of such compounds in urology (Elworthy et al., 1997).
Scalable Synthesis for CNS Disorders Treatment
The development of a scalable and facile synthetic process for a related Rho kinase inhibitor emphasizes the potential of such compounds in treating central nervous system disorders. This research contributes to the efficient production of these compounds for therapeutic applications (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from a similar structural framework, highlights their potential in treating various diseases. This underscores the importance of such compounds in pharmaceutical development (Thalji et al., 2013).
Anticancer Activity Against Prostate Cancer Cells
Studies on novel Mannich bases, starting from compounds structurally akin to your query, have shown moderate cytotoxic activity against prostate cancer cells. This opens avenues for further exploration of such compounds in cancer therapy (Demirci & Demirbas, 2019).
Synthesis for Antimicrobial Agents
A series of thiazolidinone derivatives, linked with a structure similar to the compound , demonstrated significant antimicrobial activity. This suggests their application in developing new antimicrobial drugs (Patel et al., 2012).
properties
IUPAC Name |
4-[6-(pyridin-3-ylamino)pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O/c22-21(23,24)15-3-1-4-16(13-15)27-20(32)31-11-9-30(10-12-31)19-7-6-18(28-29-19)26-17-5-2-8-25-14-17/h1-8,13-14H,9-12H2,(H,26,28)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRFVMJLGEOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

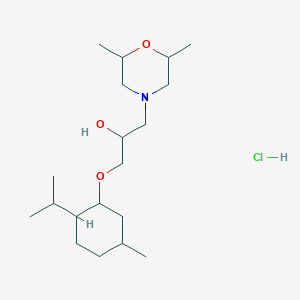
![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
![[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2414998.png)
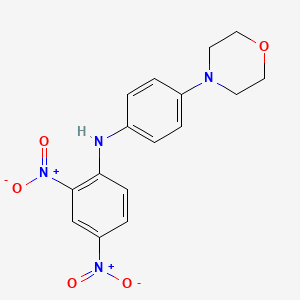

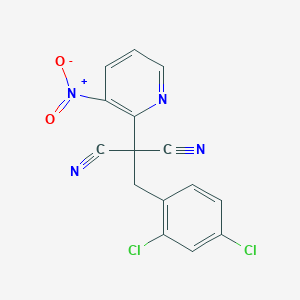
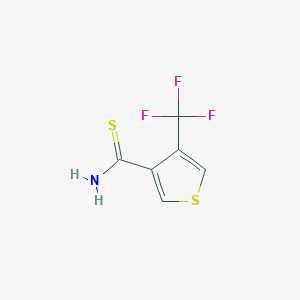
![7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2415006.png)

![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415015.png)
